2,2-Dimethylcyclobutane-1,3-dione

Beschreibung

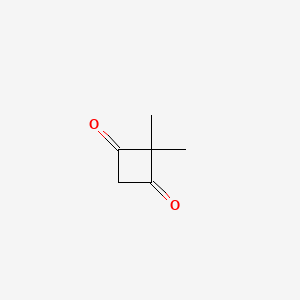

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethylcyclobutane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-6(2)4(7)3-5(6)8/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDXDLONARMTGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CC1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601298656 | |

| Record name | 2,2-Dimethyl-1,3-cyclobutanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3183-44-6 | |

| Record name | 2,2-Dimethyl-1,3-cyclobutanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3183-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dimethyl-1,3-cyclobutanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601298656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2 Dimethylcyclobutane 1,3 Dione and Its Structural Analogues

Strategies for Cyclobutane (B1203170) Ring Formation in Diketone Systems

The construction of the cyclobutane core, particularly with two ketone functionalities, is primarily achieved through [2+2] cycloaddition reactions and, to a lesser extent, ring-closing metathesis of acyclic precursors.

[2+2] Cycloaddition Reactions

[2+2] cycloaddition is a powerful method for the synthesis of cyclobutane rings, involving the union of two two-atom components. nih.gov This can be initiated either photochemically or thermally.

Photochemical [2+2] cycloaddition is a classic and effective method for creating cyclobutane rings. This reaction typically involves the excitation of an alkene to its triplet state, which then adds to a ground-state alkene to form the four-membered ring. nih.govyoutube.comyoutube.com While direct photochemical cycloadditions can be limited by the electronic nature of the olefins, energy transfer strategies can broaden the scope of this reaction. nih.gov

A notable application of this methodology is the photodimerization of cinnamic acids, which can be directed to produce specific regio- and stereoisomers of cyclobutane structures. thieme-connect.de This approach highlights the potential for controlling the stereochemistry of the resulting cyclobutanedione precursors. Furthermore, recent research has demonstrated the use of photochemical [2+2] cycloaddition to transform nonpolymerizable lactones into polymerizable bicyclic lactones, which can then be used to create thermally stable polyesters. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| α,β-Unsaturated Ketone | Isobutene | Photocatalysis | Cyclobutane-linked cyclohexane | nih.gov |

| 5,6-dihydro-2H-pyran-2-one (DPO) | DPO | Photochemical [2+2] cycloaddition | Bicyclic lactones (M1 and M2) | nih.gov |

| Alkenylboronates | Alkenes | Photosensitized [2+2] cycloaddition | Cyclobutylboronates | researchgate.net |

Ketenes are highly reactive species that readily undergo thermal [2+2] cycloadditions. harvard.edu The dimerization of ketenes is a direct route to symmetrically substituted cyclobutane-1,3-diones. For instance, the dimerization of dimethylketene (B1620107), often generated from the pyrolysis of isobutyric anhydride (B1165640), yields 2,2,4,4-tetramethylcyclobutane-1,3-dione. researchgate.netgoogle.com

The reactivity of ketenes can be a challenge, as highly reactive ketenes may homodimerize even in the presence of a different, less reactive ketene (B1206846). thieme-connect.de However, by using a more reactive ketene in the presence of an excess of a less reactive one, cross-dimerization to form unsymmetrically substituted cyclobutanediones can be achieved. thieme-connect.de Lewis acid promotion can enhance the reactivity and diastereoselectivity of ketene-alkene cycloadditions. nih.gov

| Ketene 1 | Ketene 2/Alkene | Conditions | Product | Reference |

| Dimethylketene | Dimethylketene | Thermal dimerization | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | researchgate.netgoogle.com |

| Methylphenylketene | Isopropylphenylketene | Thermal cycloaddition | Statistical mixture of homo- and cross-dimers | thieme-connect.de |

| Haloketenes | Dialkylketenes | Thermal cycloaddition | Cross-dimerization products | thieme-connect.de |

| Allenoates | Terminal Alkenes | [2+2] cycloaddition | 1,3-Substituted cyclobutanes | nih.gov |

Ring-Closing Reactions from Acyclic Precursors

Ring-closing metathesis (RCM) has emerged as a versatile tool for the synthesis of various ring sizes, including the formation of cyclobutene (B1205218) precursors which can be subsequently converted to cyclobutanediones. wikipedia.orgorganic-chemistry.org RCM utilizes metal catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, to facilitate the intramolecular metathesis of two terminal alkenes, forming a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgnih.govyoutube.com The reaction proceeds through a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org While RCM is widely used for 5- to 30-membered rings, its application for the direct synthesis of four-membered dione (B5365651) rings is less common. More often, it is employed to create a cyclobutene ring which can then be oxidized to the desired diketone.

Targeted Synthesis of 2,2-Dimethylcyclobutane-1,3-dione

The synthesis of the specific compound this compound is most directly achieved through the dimerization of its corresponding ketene precursor.

Precursor Derivatization and Hydrolysis Approaches

The industrial synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione, a close analogue of the target compound, involves the pyrolysis of isobutyric anhydride to generate dimethylketene. google.com This ketene then dimerizes to form the tetramethylated cyclobutanedione. A similar strategy can be envisioned for this compound, starting from a suitable precursor that can generate methylketene (B14734522).

A common laboratory-scale approach involves the generation of a ketene from an acyl chloride and a non-nucleophilic base. The in-situ generated ketene then dimerizes. Subsequent hydrolysis of a more complex cyclobutane derivative can also lead to the desired dione.

| Precursor | Reagents/Conditions | Intermediate | Product | Reference |

| Isobutyric anhydride | Pyrolysis | Dimethylketene | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | researchgate.netgoogle.com |

Specific Routes Incorporating Gem-Dimethyl Functionality

The primary and most direct method for the synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-dione, often referred to as a dimer of dimethylketene, involves the dehydrohalogenation of an acyl halide precursor followed by a [2+2] cycloaddition.

The common industrial synthesis starts with isobutyryl chloride. wikipedia.org Treatment of isobutyryl chloride with a tertiary amine, typically triethylamine (B128534), facilitates a dehydrochlorination reaction. This process generates the highly reactive intermediate, dimethylketene. In the reaction mixture, the newly formed dimethylketene readily undergoes a head-to-tail dimerization. This [2+2] cycloaddition results in the formation of the stable four-membered ring structure of 2,2,4,4-tetramethylcyclobutane-1,3-dione. wikipedia.org The reaction is efficient, and for analogous long-chain alkyl ketene dimers, this method can achieve yields of over 90%. wikipedia.org The insoluble triethylamine hydrochloride byproduct can be easily removed by filtration. wikipedia.org

This dimerization is a classic example of ketene chemistry, where substituted ketenes, unlike the parent ketene which dimerizes to a β-lactone (diketene), form the 1,3-cyclobutanedione structure. wikipedia.org The reaction's efficiency is highlighted in the table below, which shows various conditions for ketene dimerizations.

Table 1: Examples of Ketene Dimerization Reactions

| Ketene Precursor | Base/Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| Isobutyryl Chloride | Triethylamine | Diethyl ether | 2,2,4,4-Tetramethylcyclobutane-1,3-dione | >90% (analogous systems) wikipedia.org |

| Methylphenylketene | Phosphine Catalyst | CH₂Cl₂ | Methylphenylketene dimer | Modest researchgate.net |

| Silyl Ketene Acetal | Titanium tetrachloride | Not specified | Succinate dimer | Not specified tandfonline.com |

Synthesis of Key Derivatives and Functionalized Analogues of this compound

The 1,3-dicarbonyl motif of this compound serves as a versatile platform for synthesizing a variety of functionalized derivatives. The acidic nature of the α-protons in analogous, non-gem-disubstituted cyclobutanediones allows for a range of classical condensation reactions. For the gem-dimethyl substituted title compound, reactions primarily occur at the carbonyl groups.

A significant pathway for functionalization is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to one of the carbonyl groups of the dione, typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. wikipedia.orgsigmaaldrich.com This is followed by a dehydration step to yield a new α,β-unsaturated system.

For instance, reacting this compound with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a suitable catalyst would be expected to yield products like 2-(dicyanomethylene)-4,4-dimethylcyclobutan-1-one or ethyl 2-cyano-2-(3,3-dimethyl-2-oxocyclobutylidene)acetate, respectively. These types of reactions are well-documented for analogous 1,3-diones like 5,5-dimethyl-1,3-cyclohexanedione (dimedone). ias.ac.in

The Knoevenagel condensation can also be part of a domino reaction sequence. For example, the reaction of an aromatic aldehyde with a 1,3-dione can proceed through a Knoevenagel condensation followed by a Michael addition. ias.ac.in Applying this to the title compound, reaction with an aromatic aldehyde and an active methylene compound could lead to more complex, polycyclic structures.

The carbonyl groups can also be converted into enol ethers. Treatment with an alcohol in the presence of an acid catalyst can lead to the formation of a 3-alkoxy-2,2-dimethylcyclobut-2-en-1-one. Further reaction could potentially yield the corresponding 1,3-dialkoxy-2,2-dimethylcyclobuta-1,3-diene.

Reduction of one or both carbonyl groups leads to important diol derivatives. For example, the reduction of this compound would yield 2,2-dimethylcyclobutane-1,3-diol. nih.gov Oxidation of this diol could potentially lead to the formation of 2,2-dimethylcyclobutane-1,3-dicarbaldehyde. nih.gov

Table 2: Examples of Knoevenagel Condensation with 1,3-Diones

| 1,3-Dione | Aldehyde | Active Methylene Compound | Catalyst | Product Type |

|---|---|---|---|---|

| 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) | Aromatic Aldehydes | - | Silica-diphenic acid | 2,2'-Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) ias.ac.in |

| Thiobarbituric acid | 2-Methoxybenzaldehyde | - | Piperidine | α,β-Unsaturated enone wikipedia.org |

| General Aldehyde/Ketone | Malonic acid | - | Pyridine | α,β-Unsaturated carboxylic acid (Doebner modification) wikipedia.org |

Chemical Reactivity and Transformation Pathways of 2,2 Dimethylcyclobutane 1,3 Dione

Exploration of Tautomerization Equilibria

Tautomerism, the interconversion of structural isomers through the migration of a proton and the shifting of a double bond, is a fundamental concept in the reactivity of carbonyl compounds. In the case of 2,2-dimethylcyclobutane-1,3-dione, the potential for keto-enol tautomerism is a crucial factor influencing its chemical properties.

In general, the equilibrium between a keto form and its corresponding enol tautomer heavily favors the keto form. However, in 1,3-dicarbonyl systems, the enol form can be significantly stabilized through intramolecular hydrogen bonding and conjugation, shifting the equilibrium towards the enol. libretexts.orglibretexts.org For instance, 2,4-pentanedione exists predominantly in its enol form (85%) under normal conditions due to these stabilizing effects. libretexts.orglibretexts.org

The formation of an enol from a ketone can occur under both acidic and basic conditions. In acidic conditions, the carbonyl oxygen is protonated, followed by the removal of an α-hydrogen by a base to form the enol. libretexts.org Under basic conditions, an α-hydrogen is removed to form an enolate ion, which is then protonated on the oxygen to yield the enol. libretexts.org

In the case of cyclobutanedione systems, the geometry of the ring can influence the stability of the enol tautomer. For cyclohexane-1,2-dione, the enol form is stabilized by hydrogen bonding with the adjacent carbonyl group. nih.gov

Substituents on the cyclobutane (B1203170) ring can significantly impact the stability and preference of enol tautomers. Alkyl groups, for example, can stabilize an adjacent double bond in an enol. libretexts.orglibretexts.org The presence of the two methyl groups on the C2 position of this compound means that enolization can only occur via the removal of a proton from the C4 position.

Ring-Opening and Rearrangement Reactions

The strained nature of the cyclobutane ring makes it susceptible to reactions that lead to ring-opening or rearrangement, as these processes can relieve ring strain.

The thermal decomposition of cyclobutane derivatives often proceeds through a biradical mechanism, leading to the formation of smaller unsaturated molecules. For example, the pyrolysis of r-1,c-2-dideuterio-t-3,t-4-dimethylcyclobutane yields a mixture of cis- and trans-but-2-enes and 1,2-dideuterioethylene, consistent with a biradical pathway. rsc.org While specific studies on the thermal decomposition of this compound were not found, it is plausible that it would undergo ring scission under thermal conditions to form ketene (B1206846) and other fragmentation products. The high barrier for the ring opening of cyclobutene-1,2-diones to bisketenes suggests that significant energy input would be required. researchgate.net

Carbocationic intermediates, often generated under acidic conditions, are prone to rearrangements that lead to more stable carbocations. These rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are common in cyclic systems and can lead to ring expansion or contraction. msu.edu For instance, the pinacol (B44631) rearrangement involves the 1,2-shift of a methyl group to a carbocationic center. msu.edu

In the context of this compound, protonation of a carbonyl oxygen could initiate a cascade of rearrangements. While specific examples for this exact molecule are not detailed in the provided results, the general principles of cationic rearrangements in strained ring systems suggest that complex structural transformations are possible. msu.educhemrxiv.org For example, the reaction of a tricyclic dibromocyclobutane derivative with methyllithium (B1224462) leads to a carbene that undergoes intramolecular C-H insertion to form a tetracyclic hydrocarbon. researchgate.net

Photochemistry of Cyclobutanedione Chromophores

The photochemical behavior of cyclobutanediones is a well-studied area, with the Norrish Type I reaction being a prominent transformation. wikipedia.org This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon absorption of light.

For this compound, irradiation would likely lead to a Norrish Type I cleavage, generating a diradical intermediate. This diradical can then undergo several subsequent reactions, including:

Decarbonylation: Loss of one or two molecules of carbon monoxide to form new radical species that can then combine or rearrange.

Intramolecular cyclization: Formation of new ring systems.

Fragmentation: Cleavage into smaller, more stable molecules.

Studies on related cyclic ketones have shown that the distribution of photoproducts is dependent on various factors, including the wavelength of light used, the solvent, and the presence of photosensitizers. scispace.com The photolysis of other cyclic ketones has been shown to produce a variety of products, including smaller cycloalkanes, alkenes, and carbon monoxide, consistent with the intermediacy of diradicals. scispace.com While specific photolysis studies on this compound are not detailed in the provided search results, the general principles of the Norrish reaction provide a framework for predicting its photochemical fate. wikipedia.org

Computational and Theoretical Investigations of 2,2 Dimethylcyclobutane 1,3 Dione

Quantum Chemical Studies of Molecular Structure and Electronic Properties

Quantum chemical methods are instrumental in determining the fundamental structural and electronic characteristics of 2,2-dimethylcyclobutane-1,3-dione. These studies reveal a molecule shaped by a delicate balance of angle strain, torsional strain, and electronic repulsion.

For the parent cyclobutane-1,3-dione (B95015), the ring is also puckered. The introduction of two methyl groups at the C2 position in this compound further influences this geometry. The bulky methyl groups introduce steric interactions that can affect the degree of puckering and the bond angles within the ring. DFT calculations are used to precisely model these interactions and determine the lowest energy geometry.

The total ring strain is a combination of angle strain (deviation from ideal sp³ bond angles of 109.5°) and torsional strain (eclipsing interactions). In cyclobutane (B1203170), the internal bond angles are compressed to around 88°, leading to significant angle strain. libretexts.org While specific DFT-calculated strain energy for this compound is not widely published, analysis of related structures provides insight. The strain energy for the parent cyclobutane is high (approximately 110 kJ/mol), and the presence of sp²-hybridized carbonyl carbons and gem-dimethyl groups modifies this value. libretexts.org

| Parameter | Cyclobutane (Parent) | Cyclobutane-1,3-dione (Parent) | Expected Influence of 2,2-Dimethyl Groups |

|---|---|---|---|

| Ring Conformation | Puckered (Butterfly) | Puckered | Puckered, potentially altered dihedral angle due to steric hindrance |

| C-C-C Bond Angle | ~88° | ~90° (at C=O), ~88° (at CH₂) | Likely slight distortion of angles at C2 to accommodate methyl groups |

| Ring Puckering Angle | ~25-35° | Variable, depends on level of theory | May increase or decrease to minimize steric clashes with methyl groups |

| Total Strain Energy | ~110 kJ/mol libretexts.org | High, influenced by carbonyls | Modified by steric strain from gem-dimethyl group |

Energy minimization calculations are essential to identify the most stable three-dimensional arrangement of a molecule, known as its global minimum conformation. For this compound, conformational analysis involves exploring the potential energy surface as the ring puckers.

The puckered cyclobutane ring can exist in two equivalent "butterfly" conformations that rapidly interconvert at room temperature. dalalinstitute.com For substituted cyclobutanes, these conformations may no longer be equivalent in energy. In this compound, the primary conformational flexibility lies in the degree of ring puckering. Computational models, such as those using the B3LYP functional or more advanced methods like M06-2X with appropriate basis sets (e.g., 6-31+G(d,p)), can calculate the energy of these different conformations. semanticscholar.orgnih.gov The calculations would confirm that a non-planar ring is significantly more stable than a hypothetical planar structure, thereby avoiding severe eclipsing strain between the methylene (B1212753) protons on C4 and the substituents on the adjacent carbons.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is a powerful tool for mapping the energetic pathways of chemical reactions, identifying transition states, and understanding the factors that control reaction outcomes.

Keto-enol tautomerism is a fundamental process for carbonyl compounds. However, for cyclobutanediones, this process is computationally shown to be unfavorable. A detailed DFT study on cyclobutane-1,3-dione (the parent compound of this compound) using the M062X level of theory found that the keto-enol tautomerization is disfavored. semanticscholar.org The primary reason is the significant increase in ring strain in the transition state and the resulting enol product. semanticscholar.org

| Compound | Computational Method | Activation Free Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| Cyclopentane-1,3-dione | M062X-SMDaq/6-31+G(d,p) | 64.0 semanticscholar.org | High barrier, tautomerization disfavored |

| Cyclohexane-1,3-dione | IEF-PCM/B3LYP/6-31G(d) | 58.4 semanticscholar.org | High barrier, tautomerization disfavored |

| Cyclobutane-1,3-dione | M062X/6-31+G(d,p) | Predicted to be > 64.0 | Highly disfavored due to ring strain semanticscholar.org |

The formation of this compound is itself a subject of computational study, typically involving the head-to-tail dimerization of dimethylketene (B1620107). This [2+2] cycloaddition is a classic example of a rearrangement and dimerization process leading to a four-membered ring.

Computational simulations can model the reaction pathway for the dimerization of ketenes. These studies analyze the transition state of the cycloaddition, helping to explain the regioselectivity and stereoselectivity of the reaction. The mechanism can be concerted or stepwise, and DFT calculations can distinguish between these pathways by locating the relevant transition states and intermediates (like a 1,4-biradical). acs.org Such simulations are crucial for understanding how substituted ketenes, like dimethylketene, dimerize to form specific cyclobutanedione products.

Theoretical Predictions of Reactivity and Selectivity

Beyond structure and internal dynamics, computational chemistry can predict how this compound will interact with other reagents. Methods based on Frontier Molecular Orbital (FMO) theory and the analysis of the molecule's electrostatic potential surface are particularly useful.

The reactivity of the dione (B5365651) is centered around its carbonyl groups. The Lowest Unoccupied Molecular Orbital (LUMO) is typically localized on the carbonyl carbons, indicating that these are the primary sites for nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) would involve the lone pairs on the carbonyl oxygens. The energies of the HOMO and LUMO, calculated using DFT, provide a quantitative measure of the molecule's ability to act as an electron donor or acceptor, respectively. nih.gov

Furthermore, mapping the calculated electrostatic potential (ESP) onto the electron density surface visually reveals the electron-rich and electron-poor regions of the molecule. For this compound, the ESP map would show negative potential (red) around the carbonyl oxygens, confirming their nucleophilic character, and positive potential (blue) near the carbonyl carbons, highlighting their electrophilicity. These theoretical predictions are invaluable for anticipating how the molecule will behave in various chemical reactions, such as reductions, condensations, or cycloadditions.

Advanced Applications and Role As a Synthetic Intermediate

Utilization of 2,2-Dimethylcyclobutane-1,3-dione in Complex Molecule Synthesis

The unique structural features of this compound make it an important starting material for constructing intricate molecular frameworks.

This compound is a key precursor for generating a variety of carbocyclic and heterocyclic systems. The high ring strain of the cyclobutane (B1203170) ring facilitates ring-opening reactions, providing access to linear and more complex cyclic structures. For instance, under thermal or photochemical conditions, the dione (B5365651) can undergo decarbonylation to yield highly reactive intermediates that can be trapped to form new ring systems.

Furthermore, the carbonyl groups of this compound readily undergo condensation reactions with various nucleophiles. For example, reaction with amines or hydrazines can lead to the formation of nitrogen-containing heterocyclic compounds such as pyridazines and pyrazoles. These heterocycles are significant scaffolds in medicinal chemistry. The versatility of cyclobutanone (B123998) derivatives as building blocks is well-documented, enabling the synthesis of diverse molecular skeletons. springernature.com

The cyclobutane motif is present in a range of natural products with interesting biological activities. nih.govrsc.org this compound and its derivatives serve as important starting materials in the total synthesis of these complex molecules. The [2+2] cycloaddition reaction is a primary method for creating the cyclobutane core of these natural products. nih.gov

A notable example is the synthesis of grandisol (B1216609), a component of the boll weevil sex pheromone. The synthesis of grandisol can be achieved through a photochemical [2+2] cycloaddition reaction involving a derivative of this compound. This highlights the importance of this class of compounds in accessing biologically active natural products. The development of new synthetic methods has expanded the utility of cyclobutane derivatives in the synthesis of a wide variety of natural products. nih.gov

Application in Peptide Chemistry via Cyclobutane-Containing Amino Acids

The incorporation of constrained amino acids into peptides can induce specific secondary structures and enhance biological activity and stability. Cyclobutane-containing amino acids, synthesized from precursors like this compound, are valuable tools in peptide and peptidomimetic design. scispace.com

The synthesis of these specialized amino acids often involves the transformation of the dione into an amino-functionalized cyclobutane ring. These amino acids can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques. The rigid cyclobutane scaffold restricts the conformational freedom of the peptide backbone, leading to more defined three-dimensional structures. This can result in peptides with improved receptor binding affinity and increased resistance to enzymatic degradation.

Potential in Materials Science Research via Derived Structures

The rigid and well-defined geometry of the cyclobutane ring makes it an attractive component for the design of novel materials. Polymers and liquid crystals derived from this compound and related structures have been investigated for their unique properties.

For example, polyesters and polyamides containing the this compound unit can exhibit enhanced thermal stability and mechanical properties due to the rigid nature of the cyclobutane ring. The introduction of this motif can influence the packing of polymer chains, leading to materials with tailored characteristics. Research has shown that cyclobutane-1,3-diacid (CBDA), a related building block, can be used to create semi-crystalline polymers with good stability. nih.gov

Relevance in Environmental Chemistry for Derived Species in Atmospheric Processes

Cyclic dicarbonyl compounds, including derivatives of this compound, can be present in the atmosphere from both natural and anthropogenic sources. Their photochemical behavior is of interest in understanding atmospheric processes.

Upon absorption of sunlight, these compounds can undergo photolysis, breaking down into smaller, highly reactive radical species. These radicals can then participate in a variety of atmospheric reactions, contributing to the formation of secondary organic aerosols and influencing the concentrations of key atmospheric oxidants such as ozone and hydroxyl radicals. The study of the photochemistry of these diones helps to model and understand the complex chemical transformations occurring in the Earth's atmosphere.

Spectroscopic Analysis Methods for Structural and Mechanistic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, NMR provides detailed information about atomic connectivity, symmetry, and the electronic environment within the molecule.

For 2,2-Dimethylcyclobutane-1,3-dione, the expected simplicity of the NMR spectra would be a direct confirmation of its highly symmetrical structure.

¹H NMR: The proton spectrum is predicted to show two distinct signals. The six protons of the two equivalent methyl groups (C(CH₃)₂) would appear as a single sharp singlet. The four protons of the two equivalent methylene (B1212753) groups (-CH₂-) in the cyclobutane (B1203170) ring would also produce a singlet. The integration of these peaks would correspond to a 6:4 (or 3:2) ratio, confirming the relative number of protons for each type.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to display four signals, corresponding to the four unique carbon environments: one for the two equivalent carbonyl carbons (C=O), one for the quaternary carbon bonded to the methyl groups, one for the two equivalent methylene carbons (-CH₂-), and one for the two equivalent methyl carbons (-CH₃).

Conformational analysis of cyclobutane systems can also be investigated using advanced NMR techniques. nih.gov While four-membered rings are often depicted as planar, they typically adopt a puckered conformation to relieve torsional strain. For this compound, variable temperature NMR studies could provide insight into the dynamics of this ring-puckering. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could reveal through-space interactions between protons, further defining the molecule's preferred conformation in solution.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.3 | Singlet | -CH₃ (6H) |

| ¹H | ~3.0 | Singlet | -CH₂- (4H) |

| ¹³C | ~210 | N/A | C=O |

| ¹³C | ~60 | N/A | -C(CH₃)₂ |

| ¹³C | ~50 | N/A | -CH₂- |

| ¹³C | ~25 | N/A | -CH₃ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. tanta.edu.eg Absorption of infrared radiation occurs when a vibration leads to a change in the molecule's dipole moment, while Raman scattering is observed when a vibration causes a change in the molecule's polarizability. For a molecule with n atoms, there are 3n-6 fundamental vibrational modes. libretexts.org

The IR spectrum of this compound is dominated by the intense absorption band of the carbonyl (C=O) groups. Due to the significant ring strain in the four-membered cyclobutane ring, this stretching vibration is expected to appear at a higher frequency (typically >1750 cm⁻¹) compared to acyclic or larger-ring ketones (which appear around 1715 cm⁻¹). The coupling between the two carbonyl groups may also lead to symmetric and asymmetric stretching modes, which could potentially appear as two distinct, closely spaced bands.

Other significant vibrational modes include:

C-H Stretching: Aliphatic C-H stretches from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

C-H Bending: Bending vibrations (scissoring, rocking, wagging) of the CH₂ and CH₃ groups appear in the 1350-1470 cm⁻¹ region.

Ring Vibrations: Vibrations associated with the cyclobutane ring itself (ring puckering and breathing modes) occur in the fingerprint region (< 1200 cm⁻¹).

Raman spectroscopy would be particularly useful for observing vibrations that are weak or inactive in the IR spectrum, such as the symmetric C-C stretching modes of the ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| C-H Stretch (sp³ CH₂, CH₃) | 2850 - 3000 | Medium |

| C=O Stretch (strained cyclic ketone) | 1760 - 1800 | Strong |

| CH₂ Scissoring | ~1465 | Medium |

| CH₃ Bending | ~1375 | Medium |

| Cyclobutane Ring Modes | 800 - 1200 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

For this compound (C₆H₈O₂), the exact molecular weight is 112.0473 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z = 112. The stability of this molecular ion will influence its abundance.

The fragmentation of the molecular ion is highly predictable and provides structural confirmation. Key fragmentation pathways for cyclic ketones often involve alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and ring-cleavage reactions. Common expected fragments for this compound would include:

Loss of CO: A very common pathway for ketones is the neutral loss of carbon monoxide (28 Da), leading to a fragment ion at m/z = 84.

Loss of C₂H₄: Cleavage of the ring can result in the loss of ethene (28 Da), also yielding a fragment at m/z = 84.

Loss of CH₃: Alpha-cleavage can lead to the loss of a methyl radical (15 Da), resulting in an [M-15]⁺ peak at m/z = 97.

McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen, other complex rearrangements within the strained ring system can occur.

The most abundant ion in the spectrum is known as the base peak. docbrown.info For similar small cyclic ketones, fragments resulting from the loss of CO or alpha-cleavage are often prominent.

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 112 | [C₆H₈O₂]⁺ | Molecular Ion (M⁺) |

| 97 | [C₅H₅O₂]⁺ | CH₃ |

| 84 | [C₅H₈O]⁺ | CO |

| 70 | [C₄H₆O]⁺ | C₂H₂O (ketene) |

| 56 | [C₃H₄O]⁺ or [C₄H₈]⁺ | CO from m/z 84 or C₂H₄O₂ |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Acylium ion from cleavage |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation in the solid state.

A single-crystal X-ray diffraction study of this compound would definitively establish its molecular geometry. Key structural features that would be determined include:

Ring Conformation: The analysis would confirm whether the cyclobutane ring is planar or, more likely, puckered, and would quantify the puckering angle. Studies of similar cyclobutane structures have revealed both planar and bent geometries. nih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths (C=O, C-C, C-H) and angles would be obtained. The internal bond angles of the cyclobutane ring are expected to be close to 90°, a significant deviation from the ideal sp³ angle of 109.5°, which is indicative of high ring strain. The C-CO-C bond angle would also be constrained by the ring.

Intermolecular Interactions: The crystal packing arrangement would reveal any significant intermolecular forces, such as dipole-dipole interactions between the carbonyl groups of adjacent molecules, which govern the macroscopic properties of the crystal.

| Parameter | Expected Value | Comment |

|---|---|---|

| C=O Bond Length | ~1.20 Å | Typical for a ketone carbonyl group. |

| C-C Bond Length (ring) | ~1.54 - 1.56 Å | Slightly elongated due to ring strain. |

| Internal Ring Angles | ~90° | Characteristic of a cyclobutane ring. |

| Ring Pucker Angle | 0° - 35° | Quantifies the deviation from planarity. |

Future Perspectives in 2,2 Dimethylcyclobutane 1,3 Dione Research

Emerging Synthetic Strategies and Catalytic Approaches

While established methods for the synthesis of 2,2-dimethylcyclobutane-1,3-dione exist, future research is likely to focus on developing more efficient, selective, and sustainable synthetic routes. Current strategies primarily rely on the [2+2] cycloaddition of a ketene (B1206846) with an alkyne, followed by hydrolysis. researchgate.netnih.govresearchgate.net

One of the key synthetic pathways involves the in situ generation of dimethylketene (B1620107) from isobutyryl chloride, which then undergoes a cycloaddition with ethoxyacetylene. The resulting 3-ethoxy-2,2-dimethylcyclobutenone is then subjected to acidic hydrolysis to yield the target dione (B5365651). nih.govresearchgate.net

Future synthetic endeavors could explore:

Catalytic Dimerization of Ketenes: The dimerization of substituted ketenes is a known method for producing cyclobutane-1,3-diones. wikipedia.org For instance, dimethylketene itself dimerizes to form 2,2,4,4-tetramethylcyclobutanedione. wikipedia.org Research into catalytic systems that could control the dimerization of a mixture of ketenes to favor the formation of this compound would be a significant advancement.

Photochemical [2+2] Cycloadditions: Photocycloaddition is a powerful tool for the synthesis of cyclobutane (B1203170) rings. researchgate.net Investigating the photochemical [2+2] cycloaddition of appropriate alkene precursors under various conditions could offer alternative and potentially more direct routes to the this compound scaffold.

Novel Catalytic Approaches: The development of novel catalysts, including organocatalysts and transition metal complexes, could lead to milder reaction conditions, improved yields, and better selectivity. Exploring Lewis acid-catalyzed [2+2] cycloadditions is another promising avenue. researchgate.net

Table 1: Overview of Potential Synthetic Strategies for this compound

| Synthetic Strategy | Precursors | Key Intermediates | Potential Advantages |

| Ketene-Alkyne Cycloaddition | Isobutyryl chloride, Ethoxyacetylene | Dimethylketene, 3-Ethoxy-2,2-dimethylcyclobutenone | Established and reliable method. nih.gov |

| Catalytic Ketene Dimerization | Asymmetric ketene precursors | - | Potentially more atom-economical. |

| Photochemical [2+2] Cycloaddition | Substituted alkenes | - | Access to diverse derivatives. researchgate.net |

| Lewis Acid-Catalyzed Cycloaddition | Ketenes, Alkynes | - | Mild reaction conditions and high selectivity. researchgate.net |

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involved in the formation and subsequent reactions of this compound is crucial for optimizing existing protocols and designing new applications.

Future mechanistic studies could focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the transition states and reaction pathways of the ketene dimerization and cycloaddition reactions. researchgate.net Such studies can help to rationalize the observed regioselectivity and stereoselectivity and to predict the outcomes of new synthetic strategies.

Kinetics and Solvent Effects: A detailed investigation into the kinetics of the dimerization of dimethylketene has shown that solvent polarity has a relatively small effect on the reaction rate, suggesting a concerted but unequal bond formation in the transition state. acs.org Similar in-depth kinetic studies on the formation of this compound would be highly informative.

Tautomerism Studies: The parent compound, cyclobutane-1,3-dione (B95015), exists in equilibrium with its enol tautomer, 3-hydroxycyclobut-2-enone. wikipedia.org Investigating the tautomeric equilibrium of this compound and how the gem-dimethyl group influences this equilibrium would be of fundamental interest. A study has indicated that in CDCl3 solution, this compound exists in the diketone form. researchgate.net

Novel Applications in Chemical Synthesis and Materials Science

The reactivity of this compound makes it a versatile building block for the synthesis of more complex molecules and potentially for the development of new materials.

In Chemical Synthesis:

A significant application of this compound is as a precursor for the synthesis of enaminones. These are formed by the condensation of the dione with various amines. nih.gov These enaminones can be further functionalized, for example, by bromination to produce bromoenaminones. These derivatives have been investigated as potential covalent inhibitors of the enzyme MurA, which is a target for novel antibacterial agents. nih.govmdpi-res.com

Future research in this area could involve:

Expansion of the Derivative Library: Synthesizing a broader range of derivatives by reacting this compound with a variety of nucleophiles to create libraries of compounds for biological screening.

Development of Asymmetric Transformations: Introducing chirality into the system through asymmetric catalysis to produce enantiomerically pure derivatives for applications in medicinal chemistry.

In Materials Science:

The potential of this compound in materials science remains largely unexplored. However, based on the properties of related compounds, several avenues of research can be envisioned:

Polymer Synthesis: The dione functionality could be exploited for the synthesis of novel polymers through reactions like polycondensation or as a monomer in ring-opening polymerizations after suitable modification.

Squaraine Dye Analogs: The parent cyclobutane-1,3-dione is a key component of squaraine dyes. wikipedia.org It would be interesting to explore whether this compound can be used to create novel dyes with tailored photophysical properties. The gem-dimethyl group could influence the electronic properties and solubility of the resulting dyes.

Liquid Crystals: The rigid four-membered ring could serve as a core mesogenic unit in the design of new liquid crystalline materials.

Table 2: Potential Applications of this compound and its Derivatives

| Application Area | Derivative Type | Potential Use | Supporting Rationale |

| Medicinal Chemistry | Enaminones, Bromoenaminones | Covalent enzyme inhibitors, Antibacterial agents | Demonstrated activity against MurA. nih.govmdpi-res.com |

| Materials Science | Squaraine Dye Analogs | Organic electronics, Photovoltaics | Analogy to established squaraine dyes. wikipedia.org |

| Polymer Chemistry | - | Monomer for novel polymers | Reactive dione functionality. |

Q & A

Q. What are the common synthetic routes for 2,2-Dimethylcyclobutane-1,3-dione, and how do reaction conditions influence yield and purity?

- Methodological Answer : A widely used approach involves the condensation of diketones with dimethylformamide-dimethylacetal (DMF-DMA) under anhydrous conditions. For example, 5,5-dimethylcyclohexane-1,3-dione reacts with DMF-DMA in dry xylene to form intermediates like 2-(dimethylaminomethylene) derivatives, which can be hydrolyzed to yield the target compound . Optimizing reaction time, temperature, and solvent polarity (e.g., dichloromethane vs. xylene) significantly impacts yield and purity. Characterization via IR spectroscopy can confirm carbonyl stretching vibrations (~1700 cm⁻¹), while NMR resolves methyl and cyclobutane proton environments .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- X-ray crystallography : Resolves the cyclobutane ring geometry and substituent spatial arrangement, critical for confirming steric effects from the 2,2-dimethyl groups .

- ¹H/¹³C NMR : Distinct methyl singlet (~1.2 ppm for ¹H) and cyclobutane ring carbons (~30–40 ppm for ¹³C) differentiate it from larger cycloalkane analogs.

- Mass spectrometry : Molecular ion peaks (e.g., m/z 140 for [M]⁺) and fragmentation patterns (e.g., loss of CO groups) validate the molecular formula .

Q. How does the cyclobutane ring influence the compound’s stability and reactivity in comparison to cyclohexane-based diones?

- Methodological Answer : The cyclobutane ring introduces significant ring strain (~110° bond angles vs. 120° in cyclohexane), enhancing reactivity in nucleophilic additions or [2+2] cycloadditions. For instance, strained diones undergo faster enolization, enabling applications in asymmetric catalysis. Stability studies in polar solvents (e.g., DMSO) show faster decomposition compared to less-strained analogs, necessitating inert storage conditions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives, particularly in enzyme inhibition studies?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or substituent positioning. For example, fluorinated analogs may show variable IC₅₀ values due to electronic effects on enzyme binding pockets. Systematic structure-activity relationship (SAR) studies, coupled with molecular docking simulations, can isolate steric/electronic contributions. Validation via isothermal titration calorimetry (ITC) quantifies binding thermodynamics, distinguishing true inhibitors from assay artifacts .

Q. How does the 2,2-dimethyl substitution pattern affect the compound’s utility as a bioisostere for carboxylic acids in drug design?

- Methodological Answer : The dimethyl groups enhance metabolic stability by blocking cytochrome P450-mediated oxidation, while the dione moiety mimics carboxylate hydrogen-bonding motifs. Comparative studies with cyclopentane-1,3-dione (a known carboxylic acid isostere) reveal improved logP values (~1.5 vs. ~0.5), enhancing membrane permeability. X-ray co-crystallography with target proteins (e.g., kinases) confirms isosteric compatibility .

Q. What experimental approaches optimize enantioselective synthesis of chiral derivatives of this compound?

- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric organocatalysts (e.g., proline derivatives) induce enantioselectivity during alkylation or Michael additions. For example, L-proline-catalyzed aldol reactions with aryl aldehydes yield enantiomeric excess (ee) >90%, validated by chiral HPLC or polarimetry . Transition-state modeling (DFT calculations) guides catalyst design to mitigate steric clashes from the dimethyl groups .

Q. How can computational methods predict and rationalize the regioselectivity of electrophilic attacks on this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces, identifying electron-deficient carbonyl carbons as preferred electrophilic sites. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative stabilization of transition states, explaining preferential α-ketone reactivity over β-positions. Experimental validation via kinetic isotope effects (KIE) confirms computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.